REACTION_SMILES
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[CH2:11]([CH3:12])[n:13]1[c:14]2[cH:15][cH:16][cH:17][cH:18][c:19]2[c:20]2[cH:21][c:22]([CH:26]=[O:27])[cH:23][cH:24][c:25]12.[CH3:4][CH2:5][N:6]([CH2:7][CH3:8])[CH2:9][CH3:10].[NH2:2][NH2:3].[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1.[OH2:1].[OH2:33]>>[N:2]([NH2:3])=[CH:26][c:22]1[cH:21][c:20]2[c:19]3[c:14]([n:13]([CH2:11][CH3:12])[c:25]2[cH:24][cH:23]1)[cH:15][cH:16][cH:17][cH:18]3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCn1c2ccccc2c2cc(C=O)ccc21
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
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|
Type
|
product
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Smiles
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CCn1c2ccccc2c2cc(C=NN)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |